4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolo[4,3-c]pyridine family. This compound features a complex structure characterized by the presence of chlorine and iodine atoms, along with a methoxybenzyl group. Its unique molecular configuration contributes to its potential biological activities and applications in scientific research.
The compound can be identified by its CAS number 1246349-97-2 and is available from various chemical suppliers, including Sigma-Aldrich and Matrix Scientific. Its molecular formula is C14H11ClIN3O, indicating the presence of carbon, hydrogen, chlorine, iodine, nitrogen, and oxygen atoms.
4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine is classified as an irritant. It has been studied for its potential pharmacological properties, particularly in the context of medicinal chemistry.
The synthesis of 4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps of halogenation and substitution reactions. One common method includes the iodination of a suitable precursor compound followed by chlorination.
These steps require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The compound undergoes various chemical reactions typical for halogenated pyrazoles. These include:
The reactivity of this compound is influenced by the presence of electron-withdrawing groups (chlorine and iodine) which enhance its electrophilicity. This property allows for further derivatization in medicinal chemistry applications.
The mechanism of action of 4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors in cellular pathways.
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class may exhibit anti-inflammatory or anticancer activities by modulating specific signaling pathways or inhibiting particular enzymes involved in disease processes.
4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine has potential applications in various fields:
This compound represents a significant interest in ongoing research aimed at discovering new therapeutic agents based on its unique structural properties and biological activities.
The systematic IUPAC name 4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine (CAS: 1246349-97-2) precisely defines its molecular architecture: A pyrazolo[4,3-c]pyridine core with chlorine at C4, iodine at C3, and a 4-methoxybenzyl (PMB) group at N1. The fusion pattern distinguishes it from other pyrazolopyridine isomers—pyrazolo[4,3-c]pyridine features a bridge between pyrazole-C4 and pyridine-C3, creating a tricyclic system with specific bond orientation. Key structural characteristics include:
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
CAS Registry Number | 1246349-97-2 |
Molecular Formula | C₁₄H₁₁ClIN₃O |
Molecular Weight | 399.61 g/mol |
IUPAC Name | 4-Chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[4,3-c]pyridine |
XLogP3 | 3.54 (Predicted) |
Hydrogen Bond Donor Count | 0 |
Halogen atoms at C3/C4 confer distinctive reactivity profiles critical for drug development:
Over 300,000 pyrazolopyridine derivatives demonstrate bioactivity correlation with halogen placement, particularly in kinase inhibition and anticancer applications [9]. The iodine atom’s polarizability also facilitates halogen bonding interactions with protein targets like BRAF V600E mutants [5].
Table 2: Comparative Halogen Reactivity in Medicinal Chemistry
Halogen | Bond Strength (kJ/mol) | Key Reactions | Role in Drug Design |
---|---|---|---|
Chlorine | 397 | SNAr, Metal-assisted hydrolysis | Metabolic stabilization |
Iodine | 240 | Suzuki, Sonogashira couplings | Diversification anchor point |
The N1-attached 4-methoxybenzyl (PMB) moiety serves dual purposes:
Solubility studies confirm dichloromethane solubility >20 mg/mL versus water solubility <0.1 mg/mL, enabling formulation in organic carriers. PMB’s aromatic surface also facilitates π-stacking with protein residues, enhancing target engagement [3].
Table 3: 4-Methoxybenzyl Group Influence on Compound Properties
Parameter | With PMB Group | Without PMB Analog |
---|---|---|
logP (Predicted) | 3.54 | 2.10 |
Aqueous Solubility | <0.1 mg/mL | 1.5 mg/mL |
Synthetic Handling | Stable at 2–8°C (argon) | Air-sensitive |
Cleavage Conditions | Oxidative/acidic | N/A |